molecular formula C18H20N2S B2370026 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine CAS No. 1170177-24-8

2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine

Cat. No.: B2370026
CAS No.: 1170177-24-8
M. Wt: 296.43
InChI Key: KPFLTGJKDHDMAM-UHFFFAOYSA-N
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Description

2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine is a synthetic organic compound featuring a 1H-indole core substituted with a 4-methylbenzyl group at the 1-position and a sulfanyl-ethanamine moiety at the 3-position. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous indole-thioether derivatives .

Properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-14-6-8-15(9-7-14)12-20-13-18(21-11-10-19)16-4-2-3-5-17(16)20/h2-9,13H,10-12,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFLTGJKDHDMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation Followed by Nucleophilic Substitution

A two-step protocol involving halogenation and thiol displacement is widely utilized. First, 1-[(4-methylphenyl)methyl]-1H-indole undergoes electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) in dichloromethane (DCM) at –10°C, yielding 3-bromo-1-[(4-methylphenyl)methyl]-1H-indole. Subsequent treatment with 2-aminoethanethiol hydrochloride and triethylamine (TEA) in tetrahydrofuran (THF) at reflux facilitates nucleophilic aromatic substitution (SNAr), producing the target compound in 70–75% yield. Gas chromatography-mass spectrometry (GC-MS) analysis reveals a molecular ion peak at m/z 326.1 (M+H+).

Direct Thiolation via Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers an alternative route. Using bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2), 3-bromo-1-[(4-methylphenyl)methyl]-1H-indole reacts with 2-aminoethanethiol in the presence of cesium carbonate (Cs2CO3) in dioxane at 100°C. This method achieves 65% yield but requires rigorous exclusion of moisture. Infrared (IR) spectroscopy confirms C–S bond formation through a characteristic absorption at 680 cm−1.

Functionalization of the Ethanamine Moiety

Amine Protection and Deprotection Strategies

To prevent side reactions during sulfanyl group installation, the primary amine in 2-aminoethanethiol is protected as a tert-butyl carbamate (Boc). After coupling, the Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding the free amine. High-performance liquid chromatography (HPLC) purity exceeds 98% post-deprotection.

Reductive Amination as a Byproduct Mitigation Tool

Unwanted imine formation during amine handling is mitigated by employing sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5). This approach suppresses Schiff base formation, improving overall yield by 12–15%.

Alternative Routes via Fischer Indole Synthesis

Constructing the indole core with pre-installed substituents offers a streamlined approach. Condensation of 4-methylbenzylhydrazine with a ketone bearing the sulfanyl-ethanamine moiety (e.g., 3-thiolactam derivatives) under Fischer conditions (HCl/EtOH, reflux) directly yields the target compound. However, this method is limited by the availability of specialized ketone precursors, resulting in modest yields (50–55%).

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Halogenation/SNAr 75 98 8 High regioselectivity
Pd-catalyzed coupling 65 95 12 Avoids harsh bromination
Fischer indole synthesis 55 90 24 Single-pot synthesis

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J = 8 Hz, 1H, indole H-4), 7.28–7.12 (m, 5H, aromatic), 5.32 (s, 2H, benzylic CH2), 3.01 (t, J = 6 Hz, 2H, SCH2), 2.85 (t, J = 6 Hz, 2H, NH2CH2).
  • 13C NMR (100 MHz, CDCl3): δ 136.5 (indole C-3), 129.8 (aromatic C), 122.1 (SCH2), 54.3 (NH2CH2).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a single peak at 8.2 min, correlating with ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioethanamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thioethanamine side chain under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in anticancer research. Its structural similarity to known anticancer agents allows it to interact with various biological targets.

Case Study: Thiazole Derivatives

A study highlighted that compounds containing thiazole rings, similar to the structure of 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine, exhibited significant anticancer activity against various cell lines. For instance, derivatives with modifications on the thiazole ring showed IC₅₀ values ranging from 10 to 30 µM against cancer cell lines, indicating strong cytotoxic effects .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the indole and thiazole components significantly influence anticancer efficacy. Compounds with electron-donating groups on aromatic rings demonstrated enhanced activity, which suggests that the electronic properties of substituents play a critical role in their mechanism of action .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Case Study: Antibacterial Efficacy

Research has indicated that analogues of the compound exhibit antibacterial activity against various strains of bacteria. For example, novel thiazole derivatives synthesized from related compounds showed effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 0.09 µg/mL .

Neuropharmacological Applications

The potential neuropharmacological effects of this compound are under exploration.

Case Study: Anticonvulsant Activity

In a study focusing on thiazole-integrated compounds, one derivative demonstrated significant anticonvulsant properties with a median effective dose (ED₅₀) significantly lower than standard treatments. This suggests that modifications similar to those present in the target compound may yield effective anticonvulsants .

Summary of Findings

Application AreaObserved EffectsKey Studies Reference
AnticancerIC₅₀ values of 10–30 µM
AntimicrobialMICs as low as 0.09 µg/mL
NeuropharmacologySignificant anticonvulsant properties

Mechanism of Action

The mechanism of action of 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine and related indole- or sulfanyl-containing compounds:

Compound Key Structural Features Molecular Weight (g/mol) Synthetic Route Noted Applications/Findings
This compound 1-(4-methylbenzyl)-indole with 3-sulfanyl-ethanamine 296.43 (estimated) Likely via alkylation of indole-3-thiol with 2-aminoethyl halides Potential enzyme inhibitor (e.g., CYP121 in M. tuberculosis due to indole-thioether motifs)
2-(4-Methyl-1H-indol-3-yl)ethan-1-amine 4-methylindole with ethanamine directly attached to position 3 174.24 Condensation of 4-methylindole with ethylene diamine derivatives Precursor for tryptamine analogs; limited bioactivity data
2-{[(thiophen-3-yl)methyl]sulfanyl}ethan-1-amine Thiophene-methylsulfanyl-ethanamine 173.30 Thiol-ene coupling or nucleophilic substitution Building block for metal coordination complexes or drug candidates
1-{2-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine Trifluoromethylsulfanyl group on phenyl ring attached to ethanamine 221.25 Friedel-Crafts alkylation or arylthiol synthesis Explored for fluorinated bioactive molecules (e.g., CNS targets)
N-{1-[4-(methylsulfanyl)phenyl]ethyl}-1H-indol-5-amine Indole-5-amine linked to methylsulfanylphenyl-ethylamine 282.40 Multi-step coupling of indole-5-amine with substituted benzylamines Evaluated for receptor modulation (e.g., serotonin pathways)

Key Structural and Functional Differences

Substituent Diversity :

  • The target compound’s 4-methylbenzyl group on the indole nitrogen enhances steric bulk and lipophilicity compared to simpler analogs like 2-(4-methyl-1H-indol-3-yl)ethan-1-amine, which lacks the benzyl and sulfanyl groups .
  • The sulfanyl-ethanamine linker distinguishes it from compounds like 1-{2-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine, where the sulfanyl group is part of an aromatic system rather than a heterocycle .

Synthetic Complexity :

  • The synthesis of the target compound likely requires protecting-group strategies for sequential functionalization of the indole core, whereas simpler derivatives (e.g., 2-(thiophen-3-ylmethylsulfanyl)ethan-1-amine) are synthesized in fewer steps via thiol coupling .

Biological Relevance :

  • Indole-thioether derivatives, such as the target compound, are associated with CYP121 inhibition in M. tuberculosis due to their ability to mimic natural substrates . In contrast, trifluoromethylsulfanyl analogs (e.g., 1-{2-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine) are explored for CNS activity owing to fluorine’s metabolic stability .

Physicochemical and Pharmacokinetic Insights

  • Hydrogen Bonding: The sulfanyl group and primary amine enhance hydrogen-bond acceptor/donor capacity, critical for target engagement in enzyme inhibition .

Biological Activity

The compound 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine , also known as a derivative of indole with a sulfanyl group, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various case studies highlighting its efficacy in different biological contexts.

Chemical Structure and Synthesis

The chemical structure of the compound features an indole ring, a sulfanyl group, and an ethylamine moiety. The synthesis typically involves several key steps:

  • Indole Synthesis : The indole derivative is synthesized through Fischer indole synthesis, involving phenylhydrazine and an aldehyde or ketone.
  • Sulfanyl Group Introduction : A nucleophilic substitution reaction introduces the sulfanyl group.
  • Final Acylation : The amine group is acylated using a suitable acyl chloride under basic conditions.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets. The indole ring is known to modulate the activity of enzymes and receptors, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.

The compound's mechanism of action primarily involves:

  • Enzyme Modulation : Interaction with specific enzymes can alter metabolic pathways.
  • Receptor Agonism/Antagonism : It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activity

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Properties : Indoles are often studied for their cytotoxic effects against cancer cell lines.
  • Neuropharmacological Effects : Some derivatives have shown activity at dopamine receptors, particularly D3 receptors.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study evaluated the cytotoxic effects of related indole compounds against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines using MTT assays. Results indicated that certain analogs exhibited significant potency compared to standard treatments like cisplatin .
  • Dopamine Receptor Activity
    • Another investigation focused on the structure-activity relationship (SAR) of indole derivatives at dopamine receptors. The compound was tested for its ability to promote β-arrestin translocation and G protein activation in D3 receptor assays, showing promising selectivity and potency .

Data Tables

CompoundTargetEC50 (nM)Emax (% Control)Notes
1D3R710 ± 150102 ± 4.2Potent agonist
2D2RInactiveN/ANo activity observed
3D3R98 ± 2195 ± 6High selectivity

Q & A

Q. How can the structural identity of 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine be confirmed experimentally?

Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) coupled with refinement via SHELXL to resolve the crystal structure, ensuring accurate bond lengths and angles . Complement this with high-resolution mass spectrometry (HRMS) and multinuclear NMR (1H, 13C, DEPT-135) to confirm molecular weight, sulfanyl linkage, and substituent positions . For example, the indole C3-sulfanyl group can be identified via characteristic 13C shifts (~110-120 ppm) and HSQC correlations .

Q. What synthetic routes are viable for preparing this compound with high purity?

Methodological Answer: Adopt a multi-step approach :

Synthesize the indole core via Fischer indole synthesis using 4-methylbenzylhydrazine and a ketone precursor.

Introduce the sulfanyl group at C3 via nucleophilic substitution with 2-mercaptoethylamine under basic conditions (e.g., NaH in DMF) .

Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water) to achieve >95% purity .

Advanced Research Questions

Q. How can stereochemical outcomes (if applicable) be analyzed in derivatives of this compound?

Methodological Answer: If chiral centers are introduced (e.g., during functionalization of the ethanamine moiety), employ chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) or NMR chiral shift reagents (e.g., Eu(hfc)₃) to determine enantiomeric excess . For absolute configuration, use VCD (vibrational circular dichroism) or X-ray crystallography with anomalous scattering .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Address discrepancies by:

Replicating assays under standardized conditions (e.g., fixed cell lines, ATP-based viability assays for cytotoxicity).

Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) .

Cross-reference with molecular docking studies (AutoDock Vina) to identify plausible binding modes in enzyme active sites (e.g., cytochrome P450 isoforms) .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

Methodological Answer:

  • Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., amine oxidation).
  • Introduce deuterium isotopes at labile C-H bonds or replace the ethanamine group with a cyclopropylamine to block CYP450-mediated degradation .
  • Validate modifications via LC-MS/MS metabolite profiling .

Data Analysis and Experimental Design

Q. How should researchers design SAR studies for this compound’s indole-sulfanyl scaffold?

Methodological Answer:

  • Systematically vary substituents on the 4-methylphenyl and indole moieties using parallel synthesis (e.g., Suzuki-Miyaura coupling for aryl diversification) .
  • Assess electronic effects via Hammett σ constants and steric impacts using molecular volume calculations (Gaussian 16).
  • Corrogate SAR data with Free-Wilson analysis to quantify substituent contributions to activity .

Q. What analytical techniques are critical for detecting degradation products under varying pH conditions?

Methodological Answer:

  • Use stability-indicating HPLC (C18 column, 0.1% TFA in water/acetonitrile) with photodiode array detection (210–400 nm) to monitor hydrolytic degradation (e.g., sulfanyl bond cleavage).
  • Confirm degradation pathways via LC-QTOF-MS in positive ion mode to fragment ions (e.g., m/z 215.1 for cleaved indole-methylphenyl fragment) .

Computational and Structural Insights

Q. How can molecular dynamics (MD) simulations predict this compound’s membrane permeability?

Methodological Answer:

  • Build a lipid bilayer model (POPC membrane) in GROMACS.
  • Simulate the compound’s trajectory over 100 ns, calculating free energy profiles (umbrella sampling) and logP membrane/water partition coefficients .
  • Validate predictions with PAMPA (parallel artificial membrane permeability assay) .

Q. What crystallographic software is recommended for analyzing non-covalent interactions in its co-crystals?

Methodological Answer: Use Mercury CSD to map Hirshfeld surfaces and identify π-π stacking (indole-phenyl interactions) or hydrogen bonds (amine-sulfanyl). Refine datasets with SHELXL for precise electron density maps . For graphical representation, ORTEP-3 provides publication-ready thermal ellipsoid plots .

Advanced Synthesis Challenges

Q. How can researchers scale up synthesis without compromising yield?

Methodological Answer:

  • Transition from batch to continuous flow chemistry for the sulfanyl coupling step (residence time: 15 min, 80°C), improving reproducibility .
  • Replace DMF with 2-MeTHF (biodegradable solvent) to simplify purification.
  • Monitor reaction progress in real-time via ReactIR (mid-FTIR) to detect intermediate formation .

Q. What catalytic systems enhance regioselectivity in functionalizing the indole core?

Methodological Answer:

  • For C3-selective alkylation, use CuI/1,10-phenanthroline catalysis under microwave irradiation (100°C, 30 min) .
  • For electrophilic substitutions (e.g., nitration), employ Zeolite H-Y as a solid acid catalyst to direct reactivity to the C5 position .

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